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Abstract
2-Hydroxy-3-nitropyridine, a pivotal heterocyclic compound, has carved a significant niche in

the landscape of organic synthesis and medicinal chemistry. Its unique electronic and structural

characteristics make it a versatile building block for a range of functional molecules, most

notably in the development of targeted therapeutics. This technical guide provides a

comprehensive overview of the discovery, history, physicochemical properties, and synthesis of

2-hydroxy-3-nitropyridine. It further delves into detailed experimental protocols and explores

the key signaling pathways influenced by pharmaceuticals derived from this essential

intermediate.

Discovery and History
The synthesis of 2-hydroxy-3-nitropyridine was first reported in the mid-20th century,

emerging from systematic investigations into the electrophilic substitution reactions of

hydroxypyridines. While no single individual is universally credited with its initial discovery, the

groundwork was laid by extensive studies on the nitration of pyridine derivatives.

An early and notable method for its preparation was detailed in the scientific literature in the

latter half of the 1960s. For instance, a 1967 publication in the Journal of Organic Chemistry

described a method for the synthesis of 3-hydroxy-2-nitropyridine.[1] This and other early

methods often involved the direct nitration of a hydroxypyridine precursor using a mixture of
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concentrated nitric and sulfuric acids, a process that, while effective, presented challenges in

terms of regioselectivity and harsh reaction conditions.[1]

Over the subsequent decades, the synthetic routes to 2-hydroxy-3-nitropyridine have been

refined to improve yield, purity, and safety. These advancements have been largely driven by

its increasing importance as a key intermediate in the synthesis of high-value compounds,

particularly in the pharmaceutical industry. Its role as a crucial component in the synthesis of

the multi-target tyrosine kinase inhibitor, Crizotinib, has further solidified its significance in

modern drug development.

Physicochemical Properties
2-Hydroxy-3-nitropyridine is a yellow, needle-like crystalline solid.[2] It exhibits a distinct set

of physicochemical properties that are summarized in the tables below. The molecule exists in

a tautomeric equilibrium between the hydroxy form (2-hydroxy-3-nitropyridine) and the

pyridone form (3-nitro-2(1H)-pyridone), with the pyridone form often being favored.[3]

Table 1: General and Physical Properties
Property Value Reference(s)

Molecular Formula C₅H₄N₂O₃ [4]

Molecular Weight 140.10 g/mol [4]

Appearance Yellow needle-like crystal [2]

Melting Point 212 °C [2]

Boiling Point 368.8 °C at 760 mmHg Cheméo

Density 1.44 g/cm³ Cheméo

Table 2: Solubility Data
The solubility of 2-hydroxy-3-nitropyridine has been systematically studied in various

solvents. The following table presents its mole fraction solubility (x₁) at different temperatures.
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Solvent Temperature (K) Mole Fraction (x₁)

Tetrahydrofuran 278.15 0.02854

283.15 0.03358

288.15 0.03942

293.15 0.04618

298.15 0.05398

303.15 0.06304

308.15 0.07349

313.15 0.08556

318.15 0.09951

Acetone 278.15 0.02115

283.15 0.02489

288.15 0.02924

293.15 0.03432

298.15 0.04022

303.15 0.04705

308.15 0.05494

313.15 0.06404

318.15 0.07452

Water 278.15 0.00031

283.15 0.00037

288.15 0.00044

293.15 0.00052

298.15 0.00061
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303.15 0.00072

308.15 0.00085

313.15 0.00100

318.15 0.00118

Data extracted from a study on the solubility of 3-hydroxy-2-nitropyridine.

The compound is sparingly soluble in cold water and non-polar solvents like benzene and

ether, but shows good solubility in hot water, hot alcohol, and dilute alkaline solutions.[2]

Table 3: Spectroscopic Data
Spectroscopy Data Reference(s)

¹H NMR
Spectra available in various

deuterated solvents.
SpectraBase, PubChem

¹³C NMR Spectra available. PubChem

IR Spectra available. ResearchGate

Raman Spectra available. ResearchGate

Mass Spectrometry Data available. NIST WebBook

Experimental Protocols for Synthesis
Several methods for the synthesis of 2-hydroxy-3-nitropyridine have been reported. Below

are detailed protocols for some of the common approaches.

Nitration of 2-Hydroxypyridine with Nitric Acid in
Pyridine
This method, described in a Chinese patent, offers high purity of the final product.[2]

Materials:

2-Hydroxypyridine
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Pyridine

Nitric acid (60-75% mass percent)

Sodium hydroxide, sodium carbonate, or sodium bicarbonate

Ice

Procedure:

Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

Place the reaction flask in an ice bath to cool the solution.

Slowly add nitric acid (60-75% mass percent) dropwise to the cooled solution.

After the addition is complete, remove the reaction flask from the ice bath and stir the

mixture at room temperature for 20-40 minutes.

Concentrate the pyridine in the reaction flask to half of its original volume.

Repeat steps 2-4 for a total of 3-5 times.

After the final reaction cycle, add an alkaline solution (sodium hydroxide, sodium carbonate,

or sodium bicarbonate) to the mixed solution until it reaches a neutral pH.

Conduct post-treatment (e.g., extraction, crystallization) to obtain 2-hydroxy-3-
nitropyridine.

Synthesis from Furfurylamine and Subsequent Nitration
This two-step process, also detailed in a Chinese patent, aims to be more environmentally

friendly by avoiding the use of mixed acids in the nitration step.[5]

Step 1: Preparation of 3-Hydroxypyridine

Add furfurylamine and hydrogen peroxide to a 20-30% mass fraction hydrochloric acid

solution. The molar ratio of hydrochloric acid to furfurylamine to hydrogen peroxide should be

1:5:1-2.
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Allow the reaction to proceed to obtain 3-hydroxypyridine.

Step 2: Nitration of 3-Hydroxypyridine

Combine the 3-hydroxypyridine from Step 1 with ethyl acetate, a nitrate salt (e.g., KNO₃),

and acetic anhydride. The molar ratio of 3-hydroxypyridine to nitrate to acetic anhydride is in

the range of 1-2:1-2:10.

Heat the reaction mixture to 35-55 °C.

Upon completion of the reaction, 2-hydroxy-3-nitropyridine is obtained. This method

reportedly achieves a yield of over 80%.

Signaling Pathways and Applications
2-Hydroxy-3-nitropyridine is a critical building block for synthesizing a variety of

pharmaceuticals. Its utility stems from the ability to further modify its structure to create

compounds that can interact with specific biological targets.

Intermediate for Kinase Inhibitors
A prominent application of 2-hydroxy-3-nitropyridine is in the synthesis of Crizotinib, a potent

inhibitor of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR,

also known as c-Met).[6][7] These receptor tyrosine kinases are crucial in cell signaling

pathways that regulate cell growth, proliferation, and survival.[8][9] Dysregulation of these

pathways is a hallmark of certain cancers.

In some cancers, a chromosomal rearrangement can lead to the formation of a fusion gene,

such as EML4-ALK.[7] This fusion results in a constitutively active ALK protein, which drives

uncontrolled cell proliferation through downstream signaling cascades including the RAS-

MAPK, PI3K-AKT, and JAK-STAT pathways. Crizotinib, synthesized using 2-hydroxy-3-
nitropyridine as a precursor, inhibits the kinase activity of the aberrant ALK protein, thereby

blocking these downstream signals and inhibiting tumor growth.[6][7]
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Caption: ALK Signaling Pathway and Crizotinib Inhibition.

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[8] This

interaction triggers a signaling cascade involving pathways such as PI3K/AKT, RAS/MAPK, and

STAT, which are crucial for cell motility, invasion, and angiogenesis.[8][10] In several cancers,

the c-Met pathway is overactive. Crizotinib also targets and inhibits c-Met, providing another

mechanism for its anti-cancer effects.[6]
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Caption: c-Met Signaling Pathway and Crizotinib Inhibition.

Role in Neurological Disorders and Neuroinflammation
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Derivatives of 2-hydroxy-3-nitropyridine are also being investigated for their potential in

treating neurological disorders. Neuroinflammation, a process involving the activation of glial

cells like microglia and astrocytes, is a common feature of many neurodegenerative diseases.

[11]

Activated microglia release pro-inflammatory cytokines such as TNF-α and IL-1α, which in turn

can induce a reactive, neurotoxic state in astrocytes.[12][13] This crosstalk between microglia

and astrocytes can perpetuate a cycle of inflammation and neuronal damage.[11] The

development of molecules that can modulate these inflammatory pathways is a key area of

research. The pyridine scaffold, provided by intermediates like 2-hydroxy-3-nitropyridine, is a

common feature in many centrally-acting drugs, and its derivatives are being explored for their

ability to temper these neuroinflammatory responses.
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Caption: Microglia-Astrocyte Crosstalk in Neuroinflammation.
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Conclusion
2-Hydroxy-3-nitropyridine has evolved from a subject of academic curiosity in the mid-20th

century to a cornerstone intermediate in the synthesis of life-saving pharmaceuticals. Its

versatile chemistry allows for the construction of complex molecules that can precisely target

dysregulated signaling pathways in diseases like cancer and potentially in neurological

disorders. The continued refinement of its synthesis and the exploration of new applications for

its derivatives underscore the enduring importance of this heterocyclic compound in the fields

of chemistry and medicine. Further research into the direct biological activities of 2-hydroxy-3-
nitropyridine and its analogues may yet unveil new therapeutic avenues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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